molecular formula C21H20N4OS B12463282 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea CAS No. 351436-79-8

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea

Cat. No.: B12463282
CAS No.: 351436-79-8
M. Wt: 376.5 g/mol
InChI Key: ZUSRNFLQHIFRLS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a methoxyphenyl group and a p-tolylazo group attached to a thiourea backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea typically involves the reaction of 4-methoxyaniline with 4-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and azo groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-phenyl)-3-phenylthiourea
  • 1-(4-Methoxy-phenyl)-3-(4-chlorophenyl)-thiourea
  • 1-(4-Methoxy-phenyl)-3-(4-nitrophenyl)-thiourea

Uniqueness

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea is unique due to the presence of both methoxy and azo groups, which can impart distinct chemical and biological properties compared to other thioureas

Properties

CAS No.

351436-79-8

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(4-methylphenyl)diazenyl]phenyl]thiourea

InChI

InChI=1S/C21H20N4OS/c1-15-3-5-18(6-4-15)24-25-19-9-7-16(8-10-19)22-21(27)23-17-11-13-20(26-2)14-12-17/h3-14H,1-2H3,(H2,22,23,27)

InChI Key

ZUSRNFLQHIFRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

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